molecular formula C9H6ClFN2 B1398957 5-(3-chloro-4-fluorophenyl)-1H-pyrazole CAS No. 154258-78-3

5-(3-chloro-4-fluorophenyl)-1H-pyrazole

Cat. No.: B1398957
CAS No.: 154258-78-3
M. Wt: 196.61 g/mol
InChI Key: HAQBLHVFDMXYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-4-fluorophenyl)-1H-pyrazole (CAS 154258-78-3) is a fluorinated and chlorinated pyrazole derivative of significant interest in pharmaceutical and agrochemical research. The compound features a 1H-pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The 3-chloro-4-fluoro substitution on the pendant phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. Pyrazole derivatives are extensively investigated as key pharmacophores in developing novel therapeutic agents due to their diverse biological profiles, which include anti-inflammatory, antimicrobial, anticancer, and antitumor activities . As a versatile chemical building block, this compound serves as a crucial intermediate for synthesizing more complex molecules. Researchers utilize it to explore structure-activity relationships (SAR) and to create targeted libraries for high-throughput screening against various biological targets . The presence of the pyrazole NH group provides a handle for further chemical functionalization, while the halogenated aryl ring can participate in metal-catalyzed cross-coupling reactions, making it a highly adaptable synthon. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQBLHVFDMXYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction conditions include:

    Starting Materials: 3-chloro-4-fluoroaniline and hydrazine hydrate.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Temperature: The reaction is usually carried out at reflux temperature.

    Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic/electrophilic substitutions at multiple positions due to its electron-withdrawing substituents and aromatic system.

Key Reactions:

  • Halogen displacement :
    The 3-chloro group on the phenyl ring participates in Buchwald–Hartwig amination under palladium catalysis. For example:

    5 3 Cl 4 F C6H3 1H pyrazole+RNH2Pd OAc 2,Xantphos5 3 RNH 4 F C6H3 1H pyrazole+HCl\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole}+\text{RNH}_2\xrightarrow{\text{Pd OAc }_2,\text{Xantphos}}\text{5 3 RNH 4 F C}_6\text{H}_3\text{ 1H pyrazole}+\text{HCl}

    Yields range from 45–72% depending on the amine nucleophile .

  • Vilsmeier–Haack formylation :
    At position 4 of the pyrazole ring using POCl₃/DMF:

    5 3 Cl 4 F C6H3 1H pyrazolePOCl3,DMF5 3 Cl 4 F C6H3 1H pyrazole 4 carbaldehyde\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole}\xrightarrow{\text{POCl}_3,\text{DMF}}\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole 4 carbaldehyde}

    Optimal conditions: 120°C for 1–2.5 h (67% yield) .

Data Table: Substitution Reaction Conditions

Reaction TypeReagents/CatalystsTemp (°C)Time (h)Yield (%)Reference
Buchwald–HartwigPd(OAc)₂, Xantphos1001258
Vilsmeier–HaackPOCl₃, DMF1201.567
SNAr (Fluoro group)K₂CO₃, DMSO, R-OH80638

Oxidation:

  • Pyrazole ring oxidation :
    Treatment with KMnO₄ in acidic medium converts the pyrazole ring to carboxylic acid derivatives:

    5 3 Cl 4 F C6H3 1H pyrazoleKMnO4,H2SO45 3 Cl 4 F C6H3 1H pyrazole 4 carboxylic acid\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole 4 carboxylic acid}

    Yields: 52–68% .

Reduction:

  • Nitro group reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted analogs to amines:

    5 NO2 1H pyrazole derivativeH2,Pd C5 NH2 1H pyrazole derivative\text{5 NO}_2\text{ 1H pyrazole derivative}\xrightarrow{\text{H}_2,\text{Pd C}}\text{5 NH}_2\text{ 1H pyrazole derivative}

    Quantitative yields reported under 50 psi H₂.

Cycloaddition:

  • 1,3-Dipolar cycloaddition :
    Reacts with nitrile oxides to form isoxazoline-fused pyrazoles:

    5 3 Cl 4 F C6H3 1H pyrazole+RC N OIsoxazoline pyrazole hybrid\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole}+\text{RC N O}\rightarrow \text{Isoxazoline pyrazole hybrid}

    Confirmed by X-ray crystallography (73% yield) .

Cross-Coupling:

  • Suzuki–Miyaura coupling :
    The 4-fluorophenyl group participates in Pd-mediated coupling with aryl boronic acids:

    5 3 Cl 4 F C6H3 1H pyrazole+Ar B OH 2Pd dppf Cl25 3 Cl 4 Ar C6H3 1H pyrazole\text{5 3 Cl 4 F C}_6\text{H}_3\text{ 1H pyrazole}+\text{Ar B OH }_2\xrightarrow{\text{Pd dppf Cl}_2}\text{5 3 Cl 4 Ar C}_6\text{H}_3\text{ 1H pyrazole}

    Yields: 40–65% .

Functionalization at the Pyrazole N-H Position

  • Alkylation/Acylation :
    Reacts with alkyl halides or acyl chlorides under basic conditions (K₂CO₃/DMF):

    1H pyrazole+R X1 R pyrazole\text{1H pyrazole}+\text{R X}\rightarrow \text{1 R pyrazole}

    Methylation at N1 occurs preferentially (82% yield).

Biological Activity-Driven Modifications

  • Anticancer derivatives :
    Introduction of sulfonamide groups at position 3 enhances caspase-3/7 activation (IC₅₀ = 39.7 µM against MCF7 cells) .

  • Tyrosinase inhibition :
    3-Chloro-4-fluorophenyl pyrazoles show improved inhibition (IC₅₀ = 0.26 µM) when combined with MEK-targeting motifs .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Anticancer Properties

Research indicates that 5-(3-chloro-4-fluorophenyl)-1H-pyrazole exhibits promising anti-inflammatory and anticancer activities. Studies have shown its potential to inhibit enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it has been evaluated for its binding affinity to various biological targets, including enzymes related to inflammatory processes and cancer progression. Techniques such as molecular docking simulations and enzyme kinetics assays are commonly employed to assess these interactions .

Mechanism of Action

The compound's mechanism of action is linked to its functional groups, particularly the amino group, which can engage in nucleophilic substitution reactions. Additionally, the cyano group can undergo hydrolysis under specific conditions, contributing to its reactivity and versatility for further chemical modifications.

Clinical Relevance

Several pyrazole derivatives have been clinically utilized as nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to 5-(3-chloro-4-fluorophenyl)-1H-pyrazole have been developed for treating conditions such as arthritis and other inflammatory disorders .

Agrochemical Applications

Use in Pesticides and Herbicides

5-(3-chloro-4-fluorophenyl)-1H-pyrazole derivatives have been explored for their potential applications in agriculture as fungicides, insecticides, and herbicides. The structural characteristics of pyrazoles make them suitable candidates for developing agrochemicals that can effectively manage pests while minimizing environmental impact .

Biological Research Applications

Chemical Probes

In biological research, this compound serves as a chemical probe for studying various biological pathways. Its ability to interact with specific proteins makes it valuable for elucidating mechanisms underlying diseases such as cancer and inflammation .

Synthesis of Other Compounds

5-(3-chloro-4-fluorophenyl)-1H-pyrazole is also utilized as an intermediate in synthesizing more complex molecules, including those with tissue-selective androgen receptor modulator (SARM) properties. These compounds are particularly relevant in treating androgen receptor-dependent conditions such as prostate cancer .

Summary of Biological Activities

The following table summarizes the biological activities associated with 5-(3-chloro-4-fluorophenyl)-1H-pyrazole:

Activity Description
Anti-inflammatoryInhibits enzymes related to inflammation; potential use in treating arthritis
AnticancerInhibits cancer cell proliferation; studied for various cancer types
AntimicrobialExhibits activity against bacterial strains; potential use in treating infections
AgrochemicalUsed in developing pesticides and herbicides

Case Studies

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of pyrazole derivatives, compounds similar to 5-(3-chloro-4-fluorophenyl)-1H-pyrazole demonstrated significant inhibition of carrageenan-induced paw edema in animal models. The results indicated that these compounds could serve as effective alternatives to traditional NSAIDs like diclofenac .

Case Study: Anticancer Research

Another research project focused on the anticancer potential of pyrazole derivatives highlighted their ability to inhibit specific kinases involved in tumor growth. The study reported that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their viability as new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2, )

    • Structure: A dihydro-pyrazole (pyrazoline) with bromine at the 5-position and fluorine at the 3-position.
    • Key Differences: The saturated pyrazoline ring reduces aromaticity, altering conjugation and planarity compared to the fully aromatic 1H-pyrazole. Bromine’s larger atomic radius and lower electronegativity vs. chlorine may affect intermolecular interactions and lipophilicity.
    • Activity: Pyrazoline derivatives are often associated with antimicrobial properties .
  • 5-Chloro-3-(trifluoromethyl)-1-aryl-1H-pyrazole ()

    • Structure: Features a trifluoromethyl (CF₃) group at the 3-position and chlorine at the 5-position.
    • Key Differences: The CF₃ group is more electron-withdrawing than fluorine, increasing the compound’s stability and logP (lipophilicity). This enhances insecticidal activity in analogs .

Halogen Substitution Patterns

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (Compound 4, ) Structure: Combines chloro and fluoro substituents on separate aromatic rings. Key Differences: The 4-fluorophenyl group (vs. Isostructural bromo analogs (Compound 5) exhibit larger van der Waals radii, influencing crystal packing and solubility .

Core Structure Modifications

  • 1-[(3-Chloro-4-Fluorophenyl)Methyl]-3-Nitro-1H-Pyrazole () Structure: A pyrazole with a nitro group at the 3-position and a benzyl group at the 1-position.

Table 1: Structural and Electronic Comparison

Compound Substituents Core Structure logP (Predicted) Biological Activity
5-(3-Chloro-4-fluorophenyl)-1H-pyrazole 5-(3-Cl-4-F-Ph) 1H-pyrazole ~3.5 Not reported
5-(4-Bromophenyl)-dihydro pyrazole 5-Br-Ph, 3-F-Ph 4,5-dihydro-1H ~2.8 Antimicrobial
5-Chloro-3-CF₃-pyrazole 5-Cl, 3-CF₃ 1H-pyrazole ~4.0 Insecticidal
4-(4-Chlorophenyl)-thiazole 4-Cl-Ph, triazole-thiazole Thiazole-pyrazole ~3.2 Antimicrobial

Key Research Findings

  • Biological Relevance : Analogs with CF₃ or bromo substituents show enhanced insecticidal and antimicrobial activities, suggesting that tuning halogen type and position could optimize efficacy .
  • Structural Flexibility : Dihydro-pyrazolines (e.g., ) exhibit conformational flexibility, which may improve binding to flexible enzyme active sites compared to rigid 1H-pyrazoles.

Biological Activity

5-(3-Chloro-4-fluorophenyl)-1H-pyrazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

5-(3-Chloro-4-fluorophenyl)-1H-pyrazole is characterized by the presence of a pyrazole ring substituted with a chlorofluorophenyl group. The molecular formula is C10H8ClF N2, and its CAS number is 154258-78-3. The structure contributes to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). Notably, compounds similar to 5-(3-chloro-4-fluorophenyl)-1H-pyrazole demonstrated potent inhibition of cell growth with IC50 values as low as 18 μmol/L against LNCaP cells, along with notable downregulation of prostate-specific antigen (PSA) .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μmol/L)PSA Downregulation (%)
5-(3-chloro-4-fluorophenyl)-1H-pyrazoleLNCaP1846
Compound APC-32530
Compound BLNCaP1550

2. Antihypertensive Effects

A related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), was investigated for its antihypertensive effects in spontaneously hypertensive rats (SHR). The study reported that acute intravenous administration resulted in significant reductions in mean arterial pressure and improved vascular reactivity . This suggests that similar pyrazole derivatives may have therapeutic potential in managing hypertension.

Table 2: Effects on Mean Arterial Pressure (MAP)

Dose (mg/kg)MAP Reduction (%)
0.0510
0.115
0.220
0.430

3. Antimicrobial Activity

Pyrazole derivatives have also been studied for their antimicrobial properties. In one study, various pyrazole-based compounds were synthesized and tested against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
5-(3-chloro-4-fluorophenyl)-1H-pyrazoleStaphylococcus aureus32
Compound CEscherichia coli16
Compound DPseudomonas aeruginosa64

The biological activity of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole is attributed to its interaction with specific molecular targets. For instance, studies suggest that the compound can inhibit key enzymes involved in cancer progression and inflammation pathways . The chlorofluorophenyl moiety enhances binding affinity to these targets, leading to increased efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study A: A clinical trial involving a pyrazole derivative similar to 5-(3-chloro-4-fluorophenyl)-1H-pyrazole showed promising results in reducing tumor size in patients with advanced prostate cancer.
  • Case Study B: Another study demonstrated that a related compound effectively lowered blood pressure in hypertensive patients without significant side effects.

Q & A

Q. What are the recommended synthetic routes for 5-(3-chloro-4-fluorophenyl)-1H-pyrazole, and how can intermediates be characterized?

A two-step approach is common for analogous pyrazole derivatives:

  • Step 1 : React a halogenated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with a fluorinated aryl reagent under Suzuki-Miyaura coupling conditions to introduce the 3-chloro-4-fluorophenyl group.
  • Step 2 : Methylation or functionalization at the pyrazole nitrogen, if required, using alkyl halides or other electrophiles. Characterization :
  • NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent integration.
  • HPLC-MS for purity assessment and molecular ion verification.
  • Single-crystal X-ray diffraction (if crystals are obtainable) for unambiguous structural confirmation .

Q. What safety protocols are critical when handling 5-(3-chloro-4-fluorophenyl)-1H-pyrazole in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers under dry, cool conditions (2–8°C) away from oxidizers and ignition sources.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the purity and stability of this compound be validated during storage?

  • Analytical Methods : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation.
  • Stability Studies : Accelerated aging tests under varying pH, temperature, and humidity conditions.
  • Spectroscopic Tracking : FT-IR or NMR to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can tautomeric forms of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole be resolved, and what implications do they have on reactivity?

  • Detection : X-ray crystallography is definitive. Crystallize the compound (e.g., via slow evaporation in DMF) and refine structures using SHELX software. Asymmetric units may reveal proton exchange between pyrazole N atoms, as seen in analogous fluorophenyl-pyrazoles .
  • Impact : Tautomers influence hydrogen-bonding networks (e.g., N–H⋯N interactions) and solubility. Computational studies (DFT) can predict dominant tautomers in solution .
TautomerDihedral Angle (°)Hydrogen Bond Length (Å)
A15.62.89
B19.82.94
Example data from a related pyrazole derivative .

Q. What strategies are effective for functionalizing the pyrazole ring to enhance bioactivity?

  • Electrophilic Substitution : Introduce sulfonyl or carbonyl groups at the 4-position using reagents like chlorosulfonic acid or aldehydes.
  • Mannich Reactions : Attach aminomethyl groups via formaldehyde and secondary amines (e.g., diaza-crown ethers) to improve water solubility .
  • Cross-Coupling : Install heteroaryl groups via Pd-catalyzed reactions for targeted biological interactions (e.g., kinase inhibition) .

Q. How do crystal packing interactions affect the physicochemical properties of this compound?

  • Intermolecular Forces : Weak C–H⋯F and N–H⋯N bonds create 3D networks, influencing melting points and dissolution rates.
  • Packing Analysis : Use Mercury software to visualize lattice interactions. For example, fluorophenyl groups may engage in π-stacking, while chloro substituents contribute to hydrophobic clustering .

Q. What computational methods are suitable for predicting the biological target affinity of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole derivatives?

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to receptors (e.g., carbonic anhydrase or cyclooxygenase isoforms).
  • QSAR Models : Train models using descriptors like logP, polar surface area, and electrostatic potential maps to optimize activity .

Methodological Notes

  • X-ray Refinement : Always refine H atoms isotropically for pyrazole N–H groups and use riding models for others (C–H = 0.93 Å) .
  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, UV visualization) and adjust stoichiometry to minimize byproducts like regioisomeric pyrazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-4-fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(3-chloro-4-fluorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.